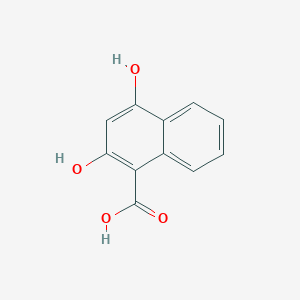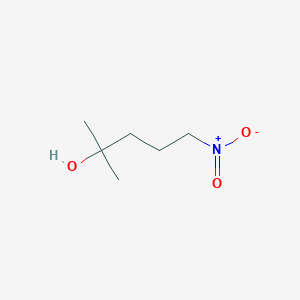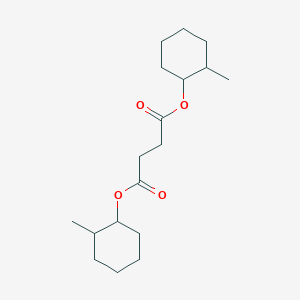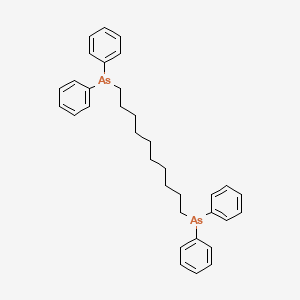
2,4-Dihydroxynaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxynaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalenes It features a naphthalene ring substituted with two hydroxyl groups at positions 2 and 4, and a carboxylic acid group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxynaphthalene-1-carboxylic acid typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of 2,4-dihydroxynaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the carboxylation of 2,4-dihydroxynaphthalene using carbon dioxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dihydroxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,4-dihydroxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
2,4-Dihydroxynaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxynaphthalene-1-carboxylic acid involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
1,2-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at positions 1 and 2.
2,3-Dihydroxynaphthalene: Hydroxyl groups at positions 2 and 3.
1-Hydroxy-2-naphthoic acid: Contains a single hydroxyl group and a carboxylic acid group.
Uniqueness: 2,4-Dihydroxynaphthalene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
81344-21-0 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2,4-dihydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-5-9(13)10(11(14)15)7-4-2-1-3-6(7)8/h1-5,12-13H,(H,14,15) |
Clé InChI |
PSHMISVWEPIUKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)










